Chloro(triphenylphosphine)gold(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Cationic Gold(I) Catalysts:

One of the most significant applications of chloro(triphenylphosphine)gold(I) is its use as a precursor for cationic gold(I) catalysts. These catalysts play a crucial role in various organic synthesis reactions, including:

- Alkynation: Cationic gold(I) catalysts are efficient in promoting the formation of carbon-carbon bonds between alkynes and other organic molecules.

- Cyclization: These catalysts facilitate the formation of cyclic structures from various starting materials.

- Hydroamination: Cationic gold(I) catalysts enable the introduction of amine groups (NH2) into organic molecules.

The generation of the active catalyst typically involves treating chloro(triphenylphosphine)gold(I) with silver(I) salts containing weakly coordinating anions, such as SbF6-, BF4-, TfO-, or Tf2N-. This process generates a weakly bound complex, which dissociates in solution to release the catalytically active species, [Ph3PAu]+X-.

Catalyst for Other Reactions:

Beyond its role in generating cationic gold(I) catalysts, chloro(triphenylphosphine)gold(I) itself can act as a catalyst for specific reactions. These include:

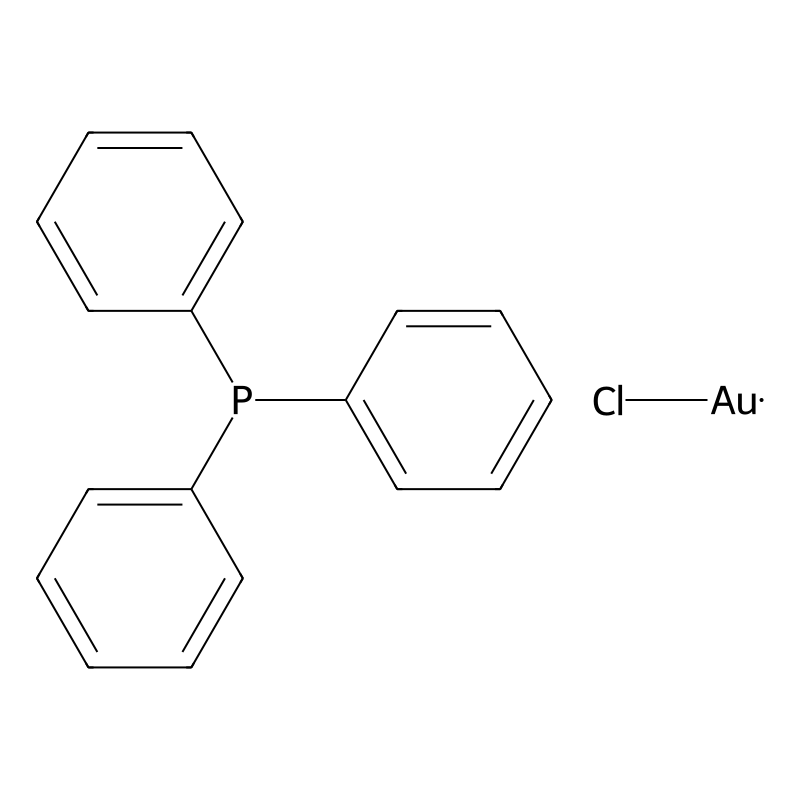

Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph₃P)AuCl. This compound appears as a colorless solid and is widely utilized as a reagent in gold chemistry, particularly in organic synthesis. It is characterized by its linear coordination geometry, which is typical for gold(I) complexes . The melting point of chloro(triphenylphosphine)gold(I) ranges from 236 to 240 °C, and it exhibits solubility in various common organic solvents .

Additionally, chloro(triphenylphosphine)gold(I) can undergo transmetalation reactions with Grignard reagents to form methyl complexes . It also reacts with various substrates to form organogold compounds, which can be used in cross-coupling reactions and polymerization processes .

Research has indicated that chloro(triphenylphosphine)gold(I) exhibits significant biological activity, particularly as an anticancer agent. Studies show that it has stronger antiproliferative effects against human breast adenocarcinoma cells (MCF-7) compared to cisplatin. The mechanism of action involves inducing apoptosis through mitochondrial damage and cell cycle arrest . The compound's interaction with DNA and its ability to catalyze lipid peroxidation further enhance its potential as a therapeutic agent .

Chloro(triphenylphosphine)gold(I) can be synthesized through several methods:

- Reduction of Chloroauric Acid: The most common method involves reducing chloroauric acid with triphenylphosphine in ethanol:

- Transmetalation from Thioether Complexes: It can also be prepared by treating thioether complexes of gold, such as dimethyl sulfide gold(I) chloride, with triphenylphosphine .

- Direct Synthesis from Elemental Gold: An alternative method involves dissolving elemental gold in aqua regia to form a gold(III) intermediate, followed by reaction with dimethyl sulfide and triphenylphosphine .

Chloro(triphenylphosphine)gold(I) is employed in various applications:

- Catalysis: It serves as a catalyst or co-catalyst in organic synthesis, facilitating reactions such as cross-coupling and polymerization.

- Nanoparticle Synthesis: The compound is used to generate gold nanoparticles through thermal induction following transmetallation reactions .

- Medicinal Chemistry: Its biological properties make it a candidate for developing new anticancer therapies and metallotherapeutics .

Interaction studies of chloro(triphenylphosphine)gold(I) have focused on its binding affinity towards biological macromolecules such as DNA and proteins. These studies reveal that the compound can interact with calf thymus DNA, potentially leading to DNA damage and apoptosis in cancer cells. Its interactions with glutathione have been examined to understand its resistance mechanisms compared to traditional chemotherapeutics like cisplatin .

Several compounds share structural or functional similarities with chloro(triphenylphosphine)gold(I). Here are a few notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Bis(triphenylphosphine)gold(I) chloride | (Ph₃P)₂AuCl | Two phosphine ligands; used in similar reactions |

| Dimethyl sulfide gold(I) chloride | (Me₂S)AuCl | Thioether complex; alternative precursor |

| Aryl gold(I) phosphane complexes | RAu(PPh₃) | Contain aryl groups; used in cross-coupling |

| Gold(III)-based complexes | AuX₃ | Higher oxidation state; different reactivity |

Chloro(triphenylphosphine)gold(I)'s unique properties stem from its specific ligand environment (triphenylphosphine), which influences its reactivity and biological activity. This makes it distinct from other gold complexes that may utilize different ligands or oxidation states.

The most established and widely employed method for synthesizing chloro(triphenylphosphine)gold(I) involves the direct reaction between tetrachloroauric acid and triphenylphosphine in alcoholic solution [1] [4]. This conventional approach has been extensively studied and optimized over several decades, providing reliable access to the target compound with consistently high yields and purity.

The fundamental reaction proceeds according to the following stoichiometry: tetrachloroauric acid plus water plus two equivalents of triphenylphosphine yield chloro(triphenylphosphine)gold(I), triphenylphosphine oxide, and three equivalents of hydrochloric acid [1]. This transformation involves the simultaneous reduction of gold(III) to gold(I) and the coordination of triphenylphosphine to the resulting gold center [4]. The reaction mechanism involves triphenylphosphine acting as both a reducing agent and a coordinating ligand, with one equivalent being oxidized to triphenylphosphine oxide while the second equivalent coordinates to the reduced gold(I) center [2].

The most common experimental procedure involves dissolving tetrachloroauric acid trihydrate in ninety-five percent ethanol, followed by the dropwise addition of triphenylphosphine solution [4]. The reaction proceeds immediately upon mixing, with the formation of a white precipitate of the desired product [1]. Typical reaction conditions employ room temperature and atmospheric pressure, making this synthesis operationally simple and accessible [2] [4]. The immediate precipitation of the product facilitates easy isolation and purification through simple filtration and washing procedures.

Detailed optimization studies have revealed that solvent choice significantly influences both reaction yield and product purity [4]. While ethanol remains the preferred solvent, variations in alcohol concentration affect the reaction kinetics and the physical properties of the precipitated product [2]. The use of ninety-five percent ethanol provides optimal conditions for complete conversion while minimizing side reactions and impurity formation [1] [4]. Alternative alcoholic solvents such as methanol can also be employed, though they may result in slightly different precipitation characteristics and yield variations.

The reaction yields typically range from eighty to ninety percent under optimized conditions, with the primary side product being triphenylphosphine oxide [2] [4]. The formation of triphenylphosphine oxide is an inherent consequence of the reduction mechanism and cannot be completely avoided [1]. However, this byproduct can be effectively removed through appropriate washing procedures using ethanol or other suitable solvents [4]. The high selectivity of this reaction toward the desired gold(I) product makes it particularly attractive for preparative applications.

Temperature control during the synthesis plays a crucial role in determining the final product quality [2]. While the reaction proceeds readily at room temperature, elevated temperatures can lead to increased side reactions and potential decomposition of sensitive intermediates [4]. Conversely, lower temperatures may result in incomplete conversion and reduced reaction rates [1]. The optimal temperature range has been established at ambient conditions, typically between twenty and twenty-five degrees Celsius.

The physical properties of the synthesized chloro(triphenylphosphine)gold(I) include a melting point of 247-249°C and characteristic white to colorless crystalline appearance [5] [6]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters [1] [3]. Structural analysis reveals gold-phosphorus bond lengths of approximately 2.235 Angstroms and gold-chlorine bond lengths of 2.273 Angstroms, with a nearly linear coordination geometry [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅AuClP |

| Molecular Weight | 494.71 g/mol |

| Appearance | White to colorless crystalline solid |

| Melting Point | 247-249°C |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Au-P Bond Length | 2.235(5) Å |

| Au-Cl Bond Length | 2.273(5) Å |

| Bond Angle (P-Au-Cl) | 176.9° |

| Solubility in Organic Solvents | Soluble in dichloromethane, acetonitrile, benzene, acetone |

| Solubility in Water | Insoluble |

Alternative Routes via Transmetalation Reactions

Beyond the conventional synthesis from tetrachloroauric acid, several alternative synthetic routes have been developed that utilize transmetalation reactions to access chloro(triphenylphosphine)gold(I) [7] [8]. These methods often provide advantages in terms of reaction selectivity, product purity, or operational convenience, making them valuable complements to the traditional approach.

One particularly effective alternative involves the use of chloro(dimethyl sulfide)gold(I) as a precursor complex [2] [9]. This method exploits the labile nature of the dimethyl sulfide ligand, which can be readily displaced by triphenylphosphine under mild conditions [9]. The reaction proceeds through ligand exchange, where triphenylphosphine replaces the dimethyl sulfide ligand to form the desired product [2]. This approach offers several advantages, including high yields, excellent product purity, and the generation of volatile dimethyl sulfide as the only byproduct, facilitating product purification [9].

The experimental procedure for this transmetalation route involves dissolving chloro(dimethyl sulfide)gold(I) in dichloromethane, followed by the addition of triphenylphosphine [2] [7]. The reaction proceeds rapidly at room temperature, typically completing within four hours [2]. The product can be isolated by precipitation with methanol, yielding chloro(triphenylphosphine)gold(I) in ninety-two percent yield [7]. The high yield and operational simplicity make this method particularly attractive for laboratory-scale preparations.

Another significant transmetalation approach utilizes organometallic reagents such as Grignard reagents to generate organogold intermediates that can subsequently undergo ligand exchange reactions [7] [10]. While this method does not directly produce chloro(triphenylphosphine)gold(I), it provides access to a range of related organogold complexes that can serve as synthetic intermediates [11]. The reaction of chloro(triphenylphosphine)gold(I) with methylmagnesium chloride, for example, generates the corresponding methyl complex, demonstrating the versatility of transmetalation chemistry in gold complex synthesis [1] [10].

The mechanism of these transmetalation reactions involves the transfer of organic groups between different metal centers [12] [13]. In the case of gold complexes, these reactions are typically facilitated by the relatively weak nature of gold-ligand bonds and the thermodynamic stability of the resulting products [8] [14]. The efficiency of transmetalation depends on several factors, including the nature of the transferring group, the coordinating ability of the incoming ligand, and the overall thermodynamic driving force of the reaction [12].

Detailed mechanistic studies have revealed that transmetalation reactions involving gold complexes often proceed through associative mechanisms, where the incoming ligand coordinates to the gold center before the departure of the leaving group [13] [14]. This mechanistic pathway contrasts with dissociative mechanisms more commonly observed in other transition metal complexes [12]. The associative nature of these reactions explains the generally mild conditions required for successful transmetalation and the high selectivity often observed.

The scope of transmetalation reactions in gold chemistry extends beyond simple ligand exchange to include more complex transformations involving multiple metal centers [13]. Bimetallic systems, where gold complexes interact with other transition metals such as palladium, have been extensively studied and show promise for catalytic applications [12]. These systems demonstrate the potential for cooperative effects between different metal centers, leading to enhanced reactivity and selectivity in various organic transformations.

| Starting Material | Reaction Conditions | Yield (%) | Advantages | Product Isolation |

|---|---|---|---|---|

| Au(SMe₂)Cl + PPh₃ | CH₂Cl₂, room temperature, 4 hours | 92 | High purity, easy purification | Precipitation with methanol |

| Au(tht)Cl + PPh₃ | CH₂Cl₂, room temperature, immediate | 90-95 | Quantitative ligand exchange | Direct isolation |

| AuCl₃ + PPh₃ (direct reduction) | Ethanol, room temperature | 70-80 | One-pot synthesis | Filtration and washing |

| Grignard reagent + AuCl(PPh₃) | THF, low temperature (-10°C to 0°C) | 60-85 | Access to organogold intermediates | Quenching and extraction |

Large-Scale Production and Industrial-Scale Optimization

The industrial production of chloro(triphenylphosphine)gold(I) requires careful consideration of numerous factors including cost efficiency, environmental impact, product quality, and operational scalability [15] [16]. While the fundamental chemistry remains similar to laboratory-scale syntheses, industrial processes demand optimization of reaction conditions, equipment design, and purification protocols to achieve economically viable production.

The commercial availability of chloro(triphenylphosphine)gold(I) from multiple suppliers indicates the existence of established industrial production capabilities [15] [16]. These commercial sources typically offer the compound with purity levels exceeding 99.5 percent, demonstrating the effectiveness of industrial purification methods [16]. The consistent availability and quality of commercial material suggest that robust synthetic protocols have been developed for large-scale production.

Industrial synthesis typically employs the conventional tetrachloroauric acid and triphenylphosphine route due to its proven reliability and high yields [2] [4]. However, several modifications are implemented to optimize the process for large-scale operation [7]. These modifications include the use of specialized reactor designs that ensure efficient mixing and heat transfer, automated addition systems for precise stoichiometric control, and integrated purification sequences that minimize product handling and contamination risks.

The choice of reactor systems for industrial production involves careful consideration of materials compatibility, corrosion resistance, and thermal management [2]. Glass-lined steel reactors are commonly employed due to their chemical inertness and ability to handle the corrosive nature of tetrachloroauric acid solutions [4]. These reactors are equipped with efficient agitation systems to ensure homogeneous mixing and controlled addition ports for precise reagent introduction.

Solvent selection and recovery represent critical aspects of industrial optimization [17]. While ethanol remains the preferred reaction medium, industrial processes incorporate comprehensive solvent recovery systems to minimize waste and reduce operating costs [2]. These systems typically involve distillation and purification protocols that allow for the recycling of ethanol with minimal quality degradation [17]. The implementation of closed-loop solvent systems significantly improves the environmental footprint of the production process.

Temperature and pressure control systems in industrial settings are designed to maintain optimal reaction conditions while ensuring operator comfort and equipment longevity [18]. Advanced process control systems monitor and adjust reaction parameters in real-time, maintaining temperature within narrow ranges to optimize yield and product quality [2]. These systems also incorporate comprehensive monitoring capabilities to detect and respond to any deviations from optimal operating conditions.

Product isolation and purification at industrial scale involve sophisticated filtration and washing systems designed to handle large volumes of material efficiently [7]. These systems typically employ pressure filtration equipment with automated washing cycles to ensure consistent product quality while minimizing manual intervention [4]. The integration of automated systems reduces labor costs and improves process reproducibility.

Quality control protocols for industrial production are comprehensive and include multiple analytical techniques to ensure product specifications are consistently met [16]. These protocols typically involve inductively coupled plasma mass spectrometry for elemental analysis, nuclear magnetic resonance spectroscopy for structural confirmation, and melting point determination for purity assessment [16]. The implementation of statistical process control methods ensures that product quality remains within specified limits throughout production campaigns.

Environmental considerations in industrial production include the management of waste streams, particularly those containing gold and other precious metals [19]. Industrial facilities typically implement comprehensive recovery systems to reclaim gold from waste streams, both for economic reasons and environmental compliance [20]. These recovery systems often involve chemical precipitation, solvent extraction, or electrochemical methods to maximize metal recovery efficiency.

The cost structure of industrial production involves several key components including raw material costs, energy consumption, labor requirements, and waste management expenses [2]. Raw material costs are dominated by the price of gold and triphenylphosphine, both of which can exhibit significant price volatility [15]. Industrial producers typically implement strategic sourcing and inventory management practices to mitigate the impact of price fluctuations on production costs.

| Parameter | Specification |

|---|---|

| Batch Size (typical) | 10-100 kg |

| Reactor Type | Glass-lined steel reactor |

| Solvent Volume Ratio | 10:1 solvent:gold ratio |

| Addition Rate (PPh₃) | 0.5-1.0 kg/hour |

| Agitation Speed | 100-200 rpm |

| Temperature Control | ±2°C ambient |

| Precipitation Solvent | Methanol or ethanol |

| Drying Conditions | Vacuum, <40°C, 12-24 hours |

| Quality Control | ICP-MS, NMR, melting point |

| Typical Purity | >99.5% |

The development of alternative synthetic routes for industrial application continues to be an active area of research and development [7] [19]. These efforts focus on identifying methods that offer improved cost efficiency, reduced environmental impact, or enhanced operational simplicity [20]. The evaluation of alternative routes requires comprehensive techno-economic analysis to assess their viability compared to established processes.

Process intensification strategies, including the use of continuous flow reactors and microreactor technology, represent emerging approaches for industrial synthesis optimization [21]. These technologies offer potential advantages in terms of improved heat and mass transfer, reduced reaction times, and enhanced process control [22]. However, their implementation requires careful evaluation of their compatibility with gold chemistry and their economic viability at industrial scale.

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant